Fap-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

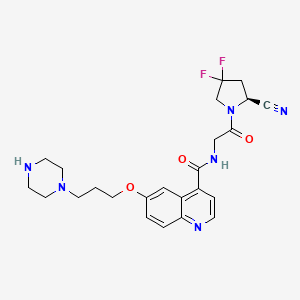

Molecular Formula |

C24H28F2N6O3 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H28F2N6O3/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34)/t17-/m0/s1 |

InChI Key |

ZXFWGSFSRPLSRU-KRWDZBQOSA-N |

Isomeric SMILES |

C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F |

Canonical SMILES |

C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Fap-IN-2 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

The primary mechanism of action for FAP inhibitors, including the class to which Fap-IN-2 belongs, is the direct competitive inhibition of the enzymatic activity of FAP.[3] FAP possesses both dipeptidyl peptidase and endopeptidase activity, capable of cleaving peptides after a proline residue.[4] By binding to the active site of the FAP enzyme, these inhibitors block its proteolytic functions.[3] This inhibition disrupts the remodeling of the extracellular matrix (ECM) by CAFs, a process crucial for tumor invasion, migration, and metastasis.[3][5]

FAP-Associated Signaling Pathways

FAP expression and activity have been demonstrated to influence several key oncogenic signaling pathways, thereby promoting tumor progression.[4][6] Inhibition of FAP is expected to modulate these pathways, contributing to the anti-tumor effect.

PI3K/Akt and Ras/ERK Pathways

Studies have shown that FAP expression can lead to the upregulation of the PI3K/Akt and Ras/ERK signaling pathways.[4][6] These pathways are central to cell proliferation, survival, and growth. FAP-mediated activation of these cascades can contribute to increased cancer cell proliferation and resistance to apoptosis.

Caption: FAP-mediated activation of PI3K/Akt and Ras/ERK signaling pathways.

Sonic Hedgehog (SHH)/Gli1 Pathway

FAP overexpression has been linked to the activation of the SHH/Gli1 signaling pathway, which is involved in tumor cell proliferation, motility, and invasion.[4][6]

Caption: FAP involvement in the SHH/Gli1 signaling cascade.

Quantitative Data for FAP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for several notable FAP inhibitors. This data provides a comparative landscape for understanding the potency of compounds targeting FAP.

| Compound | IC50 (nM) | Kd (nM) | Notes |

| FAPI-04 | 6.55 | - | A commonly used FAP inhibitor for PET imaging. |

| Compound 12 | 9.63 | - | - |

| Compound 13 | 4.17 | - | - |

| natGa-SB02055 | 0.41 ± 0.06 | - | A Ga-labeled boronic acid-based inhibitor.[7] |

| natGa-SB04028 | 13.9 ± 1.29 | - | A Ga-labeled boronic acid-based inhibitor.[7] |

| natGa-PNT6555 | 78.1 ± 4.59 | - | A Ga-labeled boronic acid-based inhibitor.[7] |

| OncoFAP | 16.8 (human FAP)14.5 (murine FAP) | 0.68 (human FAP)11.6 (murine FAP) | An ultra-high-affinity ligand.[7] |

| [natIn]In-FAPI-46-I | 3.8 ± 0.3 | - | Albumin-binding FAPI-46 derivative.[8] |

| [natIn]In-FAPI-46-Br | 0.5 ± 0.1 | - | Albumin-binding FAPI-46 derivative.[8] |

| [natIn]In-FAPI-46-CH3 | 1.8 ± 0.1 | - | Albumin-binding FAPI-46 derivative.[8] |

Experimental Protocols

FAP Enzymatic Activity Assay

This protocol outlines a fluorogenic assay to measure the enzymatic activity of FAP and to determine the inhibitory potential of compounds.

Materials:

-

Recombinant human FAP (rhFAP)

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

-

Test compounds (FAP inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well black microplate, add a solution of rhFAP to each well.

-

Add the diluted test compounds to the respective wells. Include a positive control (FAP enzyme without inhibitor) and a negative control (assay buffer only).

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Add the fluorogenic FAP substrate to all wells to initiate the enzymatic reaction.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) over a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a FAP enzymatic activity assay.

In Vivo Tumor Imaging with FAPI-PET

This protocol provides a general guideline for performing Positron Emission Tomography (PET) imaging in a tumor-bearing animal model using a radiolabeled FAP inhibitor.

Materials:

-

Tumor-bearing animal model (e.g., xenograft mouse model with FAP-expressing tumors)

-

Radiolabeled FAP inhibitor (e.g., 68Ga-FAPI-46)

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Dose calibrator

Procedure:

-

Fast the animal for a few hours before the scan to reduce background signal.

-

Anesthetize the animal using a suitable anesthetic agent.

-

Administer a known activity of the radiolabeled FAP inhibitor intravenously (e.g., via tail vein injection). The recommended administered activity for 68Ga-labeled FAPI tracers is typically 3-4 MBq/kg.[9]

-

Allow for an uptake period, which generally ranges from 30 to 60 minutes for 68Ga-labeled FAPIs.[9]

-

Position the anesthetized animal in the PET/CT scanner.

-

Perform a CT scan for anatomical localization and attenuation correction.

-

Acquire the PET scan over the region of interest or as a whole-body scan.

-

Reconstruct the PET images and co-register them with the CT images.

-

Analyze the images to determine the biodistribution of the tracer and quantify its uptake in the tumor and other organs, often expressed as Standardized Uptake Value (SUV).

Caption: General workflow for in vivo FAPI-PET imaging.

Conclusion

This compound, as a FAP-targeted imaging agent, operates through the inhibition of FAP's enzymatic activity, a mechanism shared with other quinoline-based FAP inhibitors. By disrupting FAP's role in ECM remodeling and its influence on key oncogenic signaling pathways, these inhibitors hold significant promise in the diagnosis and potential treatment of a wide range of cancers. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working in this exciting area of oncology. Further investigation into the specific binding kinetics and inhibitory profile of this compound will be crucial for its continued development and clinical application.

References

- 1. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aimed-analytics.com [aimed-analytics.com]

- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

Fap-IN-2: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fap-IN-2 is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This differential expression makes FAP an attractive target for diagnostic imaging and therapeutic intervention in oncology. This compound, a derivative of a 99mTc-labeled isonitrile-containing FAP inhibitor, is primarily utilized as a high-affinity imaging agent for the non-invasive detection and characterization of FAP-positive tumors.[1] Its favorable pharmacokinetic properties and high tumor uptake provide a valuable tool for cancer research and the development of targeted therapies.

Chemical Properties and Synthesis

This compound is a quinoline-based compound with the following chemical properties:

| Property | Value |

| Chemical Formula | C24H28F2N6O3 |

| Molecular Weight | 486.52 g/mol |

| CAS Number | 2471983-20-5 |

The synthesis of this compound, an azide quinolone derivative, serves as a precursor for various functionalized FAP inhibitors. While a detailed, peer-reviewed synthesis protocol for this compound is not publicly available, a likely synthetic route can be inferred from patent literature and the synthesis of similar quinoline-based FAP inhibitors. The process generally involves a multi-step synthesis culminating in a key intermediate, a quinoline azide, which can then be further modified. A preparation method for a technetium-99m-labeled isocyano-containing FAP inhibitor derivative, which is conceptually similar to this compound, has been described in a Chinese patent.[1]

Below is a generalized workflow for the synthesis of a quinoline-based FAP inhibitor precursor like this compound.

Caption: Generalized synthetic workflow for a quinoline-based FAP inhibitor precursor.

Mechanism of Action

This compound functions by selectively binding to the active site of FAP, a type II transmembrane serine protease, thereby inhibiting its enzymatic activity. FAP's enzymatic functions, which include dipeptidyl peptidase and endopeptidase activities, play a crucial role in remodeling the extracellular matrix (ECM) of the tumor microenvironment.[2] By degrading components of the ECM, FAP facilitates tumor cell invasion, migration, and proliferation.

Inhibition of FAP by this compound disrupts these processes. Furthermore, FAP activity has been shown to influence several downstream signaling pathways that promote tumor progression. These include the PI3K/AKT, RAS/ERK, and STAT3-CCL2 signaling pathways.[3][4] By blocking FAP, this compound can indirectly modulate these pathways, leading to a reduction in tumor growth and metastasis.

Caption: FAP signaling pathways and the inhibitory action of this compound.

Experimental Data

In Vitro Activity

| Fluorescent Derivative of this compound | IC50 (nM) |

| Fluorescein-FAPi | 0.157 |

| BODIPY-FL-FAPi | 2.62 |

| TAMRA-FAPi | 1.07 |

| AF647-FAPi | 1.04 |

| BODIPY-TMR-FAPi | 7.84 |

| Rhodamine6G-FAPi | 7.60 |

Data sourced from a study on FAP-targeted fluorescent imaging agents.

In Vivo Biodistribution

Preclinical studies using a 99mTc-labeled FAP inhibitor in a Hep-G2 tumor-bearing nude mouse model have demonstrated high and specific tumor uptake.

| Organ | % Injected Dose per Gram (%ID/g) at 30 min | % Injected Dose per Gram (%ID/g) at 2 h |

| Blood | 1.85 ± 0.32 | 0.45 ± 0.09 |

| Heart | 0.98 ± 0.15 | 0.21 ± 0.04 |

| Lung | 2.15 ± 0.41 | 0.52 ± 0.11 |

| Liver | 3.21 ± 0.55 | 1.89 ± 0.28 |

| Spleen | 0.89 ± 0.17 | 0.31 ± 0.06 |

| Kidney | 15.23 ± 2.11 | 8.97 ± 1.54 |

| Muscle | 0.76 ± 0.14 | 0.19 ± 0.05 |

| Bone | 1.12 ± 0.21 | 0.48 ± 0.09 |

| Tumor | 7.05 ± 1.13 | 5.18 ± 0.98 |

Data represents mean ± SD. Sourced from a study on a 99mTc-labeled FAP inhibitor.[5]

Experimental Protocols

In Vitro FAP Inhibition Assay

This protocol is adapted from a study utilizing fluorescent derivatives of this compound.

Materials:

-

Recombinant mouse FAP (BioLegend)

-

Fluorogenic FAP substrate: Z-Gly-Pro-AMC (MedChemExpress)

-

This compound or its derivatives

-

Assay buffer

-

384-well plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Dilute recombinant mouse FAP to a concentration of 0.01 µ g/100 µL in assay buffer.

-

Prepare serial dilutions of this compound (or its derivatives) spanning a concentration range from picomolar to micromolar.

-

Add the serially diluted this compound to the wells of a 384-well plate.

-

Add the diluted FAP solution to each well and incubate for 30 minutes at 37°C.

-

Following the initial incubation, add 10 µL of a 100 µM solution of Z-Gly-Pro-AMC to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved AMC fluorophore.

-

Calculate the IC50 values by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Imaging Protocol (Mouse Model)

This protocol is a general guideline for in vivo imaging using a 99mTc-labeled FAP inhibitor like this compound.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

99mTc-labeled this compound

-

Anesthetic (e.g., isoflurane)

-

SPECT/CT imaging system

Procedure:

-

Anesthetize the tumor-bearing mouse using a suitable anesthetic.

-

Administer a defined dose of 99mTc-labeled this compound intravenously via the tail vein.

-

Position the mouse in the SPECT/CT scanner.

-

Acquire whole-body SPECT and CT images at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) to assess the biodistribution and tumor uptake of the tracer.

-

Reconstruct and analyze the images to quantify the radioactivity in the tumor and other organs of interest.

-

For biodistribution studies, after the final imaging time point, euthanize the mouse and dissect the tumor and major organs.

-

Measure the radioactivity in each tissue sample using a gamma counter to determine the %ID/g.

References

The Role of FAP-IN-2 in Cancer-Associated Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a critical regulator of the tumor microenvironment. Its enzymatic activity and signaling functions contribute to tumor progression, invasion, and immunosuppression, making it a compelling target for cancer therapy. FAP-IN-2, a small molecule inhibitor of FAP, represents a promising therapeutic agent. This technical guide provides an in-depth overview of the role of FAP in CAFs, the mechanism of action of FAP inhibitors like this compound, and detailed experimental protocols for their evaluation.

Introduction: Fibroblast Activation Protein in the Tumor Microenvironment

Cancer-associated fibroblasts are a major component of the tumor stroma and play a pivotal role in cancer progression.[1][2] One of the key markers and functional mediators of the pro-tumorigenic activity of CAFs is the Fibroblast Activation Protein (FAP).[3] FAP is a type II transmembrane serine protease that is overexpressed in the stroma of over 90% of epithelial cancers, while its expression in normal adult tissues is minimal.[4][5] This differential expression makes FAP an attractive target for diagnostic and therapeutic interventions.

The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase/collagenase activities, contributes to the remodeling of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[1][4] Beyond its enzymatic functions, FAP also modulates the tumor microenvironment through complex signaling pathways, leading to an immunosuppressive milieu that protects tumor cells from immune surveillance.

FAP-Mediated Signaling in Cancer-Associated Fibroblasts

Recent research has elucidated a key signaling pathway through which FAP exerts its pro-tumorigenic and immunosuppressive effects in CAFs. This pathway involves the interaction of FAP with the urokinase-type plasminogen activator receptor (uPAR), leading to the activation of a downstream signaling cascade that culminates in the production of the chemokine CCL2.

References

- 1. researchgate.net [researchgate.net]

- 2. Specific inhibition of fibroblast activation protein (FAP)-alpha prevents tumor progression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

FAP-IN-2 for Imaging the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment (TME). Its limited expression in healthy adult tissues and upregulation in the stroma of a majority of epithelial cancers make it an attractive target for diagnostic imaging and targeted therapies. FAP-IN-2 is an isonitrile-containing derivative of a potent FAP inhibitor designed for radiolabeling and subsequent imaging of FAP-expressing tumors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in imaging the TME.

Core Concepts

This compound is a small molecule inhibitor that can be labeled with radionuclides like Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging. Its isonitrile group serves as a coordinating ligand for the radiometal. Upon systemic administration, the radiolabeled this compound selectively binds to FAP expressed on CAFs within the TME, enabling non-invasive visualization of tumor stroma.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C24H28F2N6O3 |

| Molecular Weight | 486.51 g/mol |

| CAS Number | 2471983-20-5 |

Quantitative Data

The following tables summarize the binding affinity, selectivity, and in vivo tumor uptake of FAP inhibitors, including data for structurally related isonitrile-containing FAP inhibitors and other relevant FAP-targeted imaging agents.

Table 1: In Vitro Binding Affinity and Selectivity of FAP Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity over DPP-IV | Reference |

| CN-C5-FAPI | FAP | Low Nanomolar | - | Nanomolar | High | [1] |

| CN-PEG4-FAPI | FAP | Low Nanomolar | - | Nanomolar | High | [1] |

| QCP01 | FAP | - | 1.26 | - | High | N/A |

| [111In]QCP02 | FAP | - | 16.20 | - | High | N/A |

| [99mTc]Tc-L1 | FAP | - | - | Nanomolar | High | [2][3] |

Note: Specific IC50 and Kd values for this compound are not publicly available in the reviewed literature. The data presented is for isonitrile-containing FAP inhibitors (CN-C5-FAPI and CN-PEG4-FAPI) which share a similar functional group for radiolabeling.

Table 2: In Vivo Tumor Uptake and Biodistribution of 99mTc-Labeled FAP Inhibitors

| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Primary Route of Excretion | Reference |

| [99mTc]Tc-iFAP | Hep-G2 Xenograft | 30 min | 7.05 ± 1.13 | Renal | [4][5] |

| 2 hours | 5.18 | [4][5] | |||

| [99mTc]Tc-L1 | U87MG Xenograft | 1 hour | High | Renal | [2][3] |

| [99mTc][Tc-(CN-PEG4-FAPI)6]+ | U87MG Xenograft | 1 hour | High | Renal | [6][7] |

%ID/g = percentage of injected dose per gram of tissue.

Signaling Pathways

FAP expression on CAFs contributes to a pro-tumoral and immunosuppressive microenvironment through the activation of specific signaling pathways. Understanding these pathways is crucial for interpreting imaging results and for the development of FAP-targeted therapies.

Experimental Protocols

Representative Synthesis of this compound Precursor

Disclaimer: The following is a representative protocol based on the synthesis of similar isonitrile-containing FAP inhibitors. The exact procedure for this compound is detailed in Chinese patent CN112409414A.

Materials:

-

FAP inhibitor backbone with a reactive functional group (e.g., a carboxylic acid or amine).

-

An isonitrile-containing linker with a complementary reactive group.

-

Coupling reagents (e.g., HATU, DIPEA).

-

Anhydrous solvents (e.g., DMF, DCM).

-

Purification system (e.g., preparative HPLC).

-

Analytical instruments (e.g., NMR, LC-MS).

Procedure:

-

Dissolve the FAP inhibitor backbone in an anhydrous solvent.

-

Add the coupling reagents and stir for a few minutes.

-

Add the isonitrile-containing linker to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by preparative HPLC.

-

Collect the fractions containing the desired product and lyophilize to obtain the pure this compound precursor.

-

Confirm the structure and purity of the final product by NMR and mass spectrometry.

Radiolabeling of this compound with Technetium-99m

Materials:

-

This compound precursor.

-

Sterile, pyrogen-free sodium pertechnetate (Na[99mTcO4]) eluted from a 99Mo/99mTc generator.

-

Reducing agent (e.g., stannous chloride).

-

Reaction buffer (e.g., phosphate or citrate buffer, pH 5-7).

-

Sterile, pyrogen-free water for injection.

-

Sterile reaction vials.

Procedure:

-

In a sterile vial, dissolve a predetermined amount of this compound precursor and the reducing agent in the reaction buffer.

-

Add the required activity of sodium pertechnetate to the vial.

-

Gently mix the contents and incubate at room temperature for 15-30 minutes.

-

Perform quality control to determine the radiochemical purity.

Quality Control of [99mTc]Tc-FAP-IN-2

Materials:

-

Instant thin-layer chromatography (ITLC) strips (e.g., silica gel).

-

Mobile phases (e.g., saline and acetone).

-

Radio-TLC scanner or gamma counter.

Procedure:

-

Spot a small amount of the reaction mixture onto two separate ITLC strips.

-

Develop one strip in saline and the other in acetone.

-

In the saline system, [99mTc]Tc-FAP-IN-2 and any colloidal 99mTc will remain at the origin (Rf = 0), while free pertechnetate ([99mTcO4]-) will migrate with the solvent front (Rf = 1).

-

In the acetone system, both [99mTc]Tc-FAP-IN-2 and free pertechnetate will migrate with the solvent front (Rf = 1), while colloidal 99mTc will remain at the origin (Rf = 0).

-

Scan the strips using a radio-TLC scanner or cut them into sections and count in a gamma counter to determine the percentage of radioactivity corresponding to the radiolabeled product, free pertechnetate, and colloidal impurities.

-

The radiochemical purity should be >95% for in vivo use.

In Vivo SPECT/CT Imaging in a Murine Tumor Model

References

- 1. Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 99mTc-Labeled FAP Inhibitors with Different Linkers for Imaging of Fibroblast Activation Proteins in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FAP Inhibitor: Fap-IN-2

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs), which are pivotal in tumor progression, invasion, and metastasis. Due to its limited expression in healthy adult tissues and high expression in the stroma of over 90% of epithelial carcinomas, FAP has emerged as a compelling target for both cancer diagnostics and therapeutics.[1][2] Fap-IN-2 is a potent small-molecule inhibitor of FAP, serving as a critical research tool and a precursor for developing advanced imaging and therapeutic agents.[3][4]

Core Structure and Physicochemical Properties

This compound is a derivative of the quinoline-based class of FAP inhibitors, which are known for their high affinity and specificity.[5] It is designed as a versatile precursor, often used for conjugation with imaging moieties like fluorophores or radiometal chelators for applications such as positron emission tomography (PET).[3][5][6]

The core structure is based on a (4-quinolinoyl)-glycyl-cyanopyrrolidine scaffold, a motif that has proven highly effective for potent and selective FAP inhibition.[1][7] The trifluoroacetate (TFA) salt of a closely related analog provides a Canonical SMILES string that illuminates the key structural features: O=C(N1--INVALID-LINK--(C1)F)C#N)CNC(C2=CC=NC3=C2C=C(OCCCN4CCNCC4)C=C3)=O.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.[8]

Table 1: Physicochemical Properties of this compound and its TFA Salt

| Property | Value | Source(s) |

| This compound | ||

| Molecular Formula | C24H28F2N6O | [3][4] |

| Molecular Weight | 486.51 g/mol | [3][4] |

| CAS Number | 2471983-20-5 | [3] |

| Purity | 99.93% | [3] |

| This compound TFA Salt | ||

| Molecular Formula | C30H31F11N6O9 | [8] |

| Molecular Weight | 828.58 g/mol | [6] |

| General Properties | ||

| Solubility | ≥ 2.5 mg/mL in various in vivo formulations | [3] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [3][6] |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor, binding to the active site of the FAP enzyme to block its proteolytic activity.[2][9] FAP is unique among the dipeptidyl peptidase (DPP) family as it possesses both exopeptidase and endopeptidase activity, allowing it to cleave signaling peptides and remodel the extracellular matrix (ECM) by degrading components like gelatin and type I collagen.[9][10] By inhibiting this activity, this compound can disrupt the pro-tumorigenic microenvironment.

While the specific IC50 value for this compound is not detailed in the provided results, its derivatives consistently show nanomolar affinity.[11] FAP inhibitors based on similar scaffolds exhibit high potency and selectivity against related proteases like DPPIV and prolyl oligopeptidase (PREP).[1][9] For instance, the N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold has been shown to yield inhibitors with low nanomolar FAP affinity (Ki = 3.0 ± 0.4 nM) and selectivity indices greater than 1000 against DPPs.[1]

Table 2: Biological Activity of Structurally Related FAP Inhibitors

| Compound/Scaffold | Target | Potency (IC50 / Ki) | Selectivity Profile | Source(s) |

| N-(4-quinolinoyl)-Gly-boroPro | FAP | IC50 = 3.7 ± 0.2 nM | >3-fold vs. PREP; >1000-fold vs. DPPs | [7] |

| UAMC-1110 | FAP | IC50 = 3.2 nM | ~560-fold vs. PREP | [12] |

| ARI-3099 | FAP | Ki = 9 nM | >360-fold vs. PREP; >100-fold vs. DPPs | [11][12][13] |

| FAPI-04 | FAP | IC50 = 6.55 nM | N/A | [14] |

FAP-Associated Signaling and Biological Processes

FAP's enzymatic activity and its presence on CAFs influence several key biological processes that promote cancer progression. Inhibition of FAP with molecules like this compound is intended to counteract these effects. The diagram below illustrates the central role of FAP in the tumor microenvironment.

Caption: Logical diagram of FAP's multifaceted role in promoting tumor progression.

Experimental Protocols

Detailed and reproducible protocols are essential for studying FAP inhibitors. Below are methodologies for key experiments involving this compound and related compounds.

Protocol: FAP Enzyme Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against recombinant human FAP (rhFAP).

Caption: Experimental workflow for determining the IC50 of FAP inhibitors.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 7.4.[15]

-

rhFAP Solution: Dilute recombinant human FAP to a final concentration of ~0.2 µg/mL in Assay Buffer.[7]

-

Inhibitor Stock: Prepare a high-concentration stock of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of concentrations (e.g., from 1 µM down to picomolar levels).

-

Substrate Solution: Prepare a stock of a fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC) in DMSO and dilute in Assay Buffer to a working concentration (e.g., 20 µM).[7][15][16]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the rhFAP solution.

-

Add 25 µL of the serially diluted inhibitor solutions to respective wells. Include control wells with buffer only (for 100% activity) and no enzyme (for background).

-

Incubate the plate for 30 minutes at 37°C.[7]

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the control (100% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[15]

-

Protocol: Synthesis of Fluorescently Labeled this compound

This protocol details the conjugation of this compound to an amine-reactive (NHS ester) fluorescent dye.

References

- 1. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Inhibition Assay on hFAP [bio-protocol.org]

- 16. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

Fap-IN-2: An In-Depth Technical Guide to Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Fibroblast Activation Protein (FAP) inhibitors, with a focus on the principles and methodologies used to assess their binding affinity and selectivity. While specific quantitative data for Fap-IN-2 is not publicly available, this document leverages data from structurally related and well-characterized FAP inhibitors to provide a representative understanding of the binding properties of this class of molecules.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is selectively expressed on the surface of reactive stromal fibroblasts in the microenvironment of the majority of human epithelial cancers, as well as in tissues undergoing remodeling, such as in wound healing and fibrosis. Its restricted expression in normal adult tissues makes it an attractive target for diagnostic imaging and therapeutic intervention in oncology. FAP exhibits both dipeptidyl peptidase and endopeptidase activity, contributing to extracellular matrix remodeling, tumor growth, and invasion.

Binding Affinity of FAP Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter in drug development, indicating the strength of the interaction. It is typically quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values for these parameters signify higher binding affinity.

As specific data for this compound is not available, the following table summarizes the binding affinities of several well-characterized small molecule FAP inhibitors to provide a comparative context.

Table 1: Binding Affinity of Representative FAP Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| FAPI-04 | Human FAP | Enzymatic Assay | 32 | - | - | [1] |

| FAPI-46 | Human FAP | Enzymatic Assay | 13.5 | - | - | [2] |

| Human FAP | Surface Plasmon Resonance | - | - | 0.04 | [3] | |

| Human FAP | Competitive Binding | 1.3 | - | - | [3] | |

| UAMC-1110 | Human FAP | Enzymatic Assay | 3.2 | - | - | [4] |

| Talabostat (Val-boroPro) | Human FAP | Enzymatic Assay | 560 | - | - | [5] |

| Compound 7 (quinolinoyl-glycyl-2-cyanopyrrolidine) | Human FAP | Enzymatic Assay | - | 3.0 ± 0.4 | - | [6] |

| FAP-2286 | Human FAP | Enzymatic Assay | 2.7 | - | - | [2] |

| Human FAP | Surface Plasmon Resonance | - | - | 1.1 | [3] | |

| Human FAP | Competitive Binding | 2.7 | - | - | [3] |

Note: IC50, Ki, and Kd values are context-dependent and can vary based on the specific assay conditions.

Selectivity Profile of FAP Inhibitors

Selectivity is a crucial attribute of a therapeutic or diagnostic agent, ensuring that it interacts primarily with its intended target, thereby minimizing off-target effects. For FAP inhibitors, selectivity is typically assessed against other closely related serine proteases, such as Dipeptidyl Peptidase-4 (DPP4), Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), and Prolyl Oligopeptidase (PREP).

The following table presents the selectivity profile of representative FAP inhibitors.

Table 2: Selectivity of Representative FAP Inhibitors

| Compound | FAP IC50 (nM) | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | PREP IC50 (nM) | Reference |

| UAMC-1110 | 3.2 | >10,000 | >10,000 | >10,000 | 1,800 | [4] |

| Talabostat (Val-boroPro) | 560 | <4 | 4 | 11 | - | [5] |

| FAP-2286 | 2.7 | >10,000 | - | - | >1,000 | [2] |

| Linagliptin | 89 | 1 | - | - | - | [7] |

Note: A higher IC50 value indicates lower potency and thus higher selectivity for FAP when compared to the IC50 for FAP.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of binding affinity and selectivity. Below are methodologies for key experiments cited in the study of FAP inhibitors.

Fluorescence-Based Enzymatic Assay for IC50 Determination

This assay measures the ability of an inhibitor to block the enzymatic activity of FAP using a fluorogenic substrate.

Principle: Recombinant FAP cleaves a synthetic substrate, such as Z-Gly-Pro-AMC, releasing a fluorescent molecule (7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to FAP activity. An inhibitor will reduce the rate of this reaction.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)

-

Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[8]

-

Test inhibitor (e.g., this compound or related compounds)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor in Assay Buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed concentration of recombinant FAP to each well.

-

Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[8]

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay

This assay determines the binding affinity of an unlabeled test compound by measuring its ability to compete with a labeled ligand for binding to the target protein.

Principle: A radiolabeled or fluorescently labeled ligand with known affinity for FAP is incubated with cells or membranes expressing FAP. The unlabeled test inhibitor is then added at various concentrations. The displacement of the labeled ligand by the test inhibitor is measured, and from this, the IC50 and subsequently the Ki of the test inhibitor can be calculated.

Materials:

-

FAP-expressing cells (e.g., HT-1080hFAP) or cell membranes

-

Labeled ligand (e.g., [177Lu]Lu-FAPI-04)[9]

-

Unlabeled test inhibitor

-

Binding buffer

-

Filtration apparatus or scintillation counter/gamma counter

Procedure:

-

Culture and prepare FAP-expressing cells or isolate cell membranes.

-

In a multi-well plate, add a fixed concentration of the labeled ligand to each well.

-

Add increasing concentrations of the unlabeled test inhibitor to the wells.

-

Add the cells or cell membranes to initiate the binding reaction.

-

Incubate the plate for a sufficient time to reach binding equilibrium.

-

Separate the bound and free labeled ligand using a filtration method (e.g., vacuum filtration through a glass fiber filter).

-

Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands).

-

Plot the percentage of bound labeled ligand against the logarithm of the unlabeled inhibitor concentration.

-

Fit the data to a competition binding curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Kd Determination

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.

Principle: One interactant (the ligand, e.g., recombinant FAP) is immobilized on a sensor chip surface. The other interactant (the analyte, e.g., the FAP inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant FAP protein (ligand)

-

FAP inhibitor (analyte)

-

Immobilization buffers and reagents (e.g., EDC/NHS)

-

Running buffer

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using EDC/NHS chemistry.

-

Inject the recombinant FAP protein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups.

-

-

Analyte Injection:

-

Inject a series of concentrations of the FAP inhibitor (analyte) over the immobilized FAP surface.

-

Monitor the association phase (binding) in real-time.

-

-

Dissociation:

-

After the injection of the analyte, flow running buffer over the surface to monitor the dissociation phase.

-

-

Regeneration (if necessary):

-

Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

-

FAP Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which FAP is involved is crucial for elucidating the mechanism of action of FAP inhibitors. The following diagrams, created using the DOT language for Graphviz, illustrate key FAP-related pathways and a typical experimental workflow.

FAP Signaling in the Tumor Microenvironment

FAP expression on cancer-associated fibroblasts (CAFs) influences multiple signaling pathways that promote tumor growth, invasion, and immunosuppression.[6][10][11]

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a fluorescence-based enzymatic assay to determine the IC50 of a FAP inhibitor.

Conclusion

While specific binding affinity and selectivity data for this compound remain to be publicly disclosed, this technical guide provides a robust framework for understanding and evaluating this class of FAP inhibitors. By presenting data from well-characterized analogues and detailing the essential experimental protocols, researchers and drug development professionals are equipped with the foundational knowledge to assess the potential of this compound and other novel FAP-targeted agents. The provided diagrams of FAP signaling pathways and experimental workflows further serve as valuable tools for conceptualizing the biological context and practical assessment of these promising molecules. Future studies providing direct quantitative data for this compound will be crucial for a definitive characterization of its binding profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kvcv.be [kvcv.be]

FAP-IN-2: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of solid tumors. Its restricted expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted cancer therapy. FAP-IN-2 is a potent and selective inhibitor of FAP, developed as a derivative of a technetium-99m labeled, isonitrile-containing FAP inhibitor, primarily for use in tumor imaging. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, (representative) experimental protocols, and the signaling pathways associated with its target.

Core Concepts of this compound

This compound is a small molecule inhibitor designed to bind with high affinity and specificity to the active site of FAP. Its primary described application is as a precursor for a radiolabeled imaging agent, where it has demonstrated good stability, high uptake, and significant retention in tumors in preclinical mouse models.[1] The isonitrile group within its structure is a key functional moiety for radiolabeling with technetium-99m.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C24H28F2N6O3 |

| Molecular Weight | 486.51 g/mol |

| CAS Number | 2471983-20-5 |

Mechanism of Action and Signaling Pathways

This compound functions by competitively inhibiting the enzymatic activity of FAP. FAP is known to play a crucial role in remodeling the extracellular matrix (ECM), which in turn influences several cancer-promoting signaling pathways. By inhibiting FAP, this compound can indirectly modulate these pathways.

Key signaling pathways influenced by FAP activity include:

-

PI3K/Akt Pathway: FAP expression has been shown to activate the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival.

-

Ras-ERK Pathway: FAP can also influence the Ras-ERK pathway, another critical signaling route involved in cell proliferation and differentiation.

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a key cytokine in the tumor microenvironment that can induce FAP expression and is also influenced by FAP activity, creating a feedback loop that promotes tumor progression.

Below is a diagram illustrating the central role of FAP in modulating these key signaling pathways within the tumor microenvironment.

Caption: FAP-Modulated Signaling Pathways in the Tumor Microenvironment.

Quantitative Data

Table of Inhibitory Activities for Various FAP Inhibitors (Comparative Data)

| Inhibitor | IC50 (nM) | Ki (nM) | Notes |

| UAMC-1110 | 3.2 | - | A highly potent and selective FAP inhibitor. |

| FAPI-04 | 6.55 | - | A widely used FAP inhibitor for PET imaging.[2] |

| Ac-Gly-BoroPro | - | 23 | A selective boronic acid-based FAP inhibitor. |

| QCP01 | - | 1.26 | A (4-quinolinoyl)-glycyl-2-cyanopyrrolidine-based inhibitor.[3] |

| [111In]QCP02 | - | 16.20 | A radiolabeled derivative of QCP01.[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. The primary reference for its synthesis is a Chinese patent (CN11240914 A).[4] However, based on standard methodologies for characterizing FAP inhibitors, representative protocols are provided below.

Representative Protocol for In Vitro FAP Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of a compound against FAP.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound in assay buffer to create a range of concentrations.

-

Add a fixed amount of recombinant FAP enzyme to each well of the 96-well plate.

-

Add the diluted test compound or vehicle control (DMSO in assay buffer) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over a set period (e.g., 30-60 minutes) in kinetic mode.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro FAP inhibition assay.

Representative Protocol for In Vivo Tumor Imaging

This protocol outlines a general procedure for using a radiolabeled FAP inhibitor for tumor imaging in a mouse xenograft model.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of FAP-expressing cancer cells)

-

Radiolabeled FAP inhibitor (e.g., 99mTc-FAP-IN-2)

-

Anesthetic

-

SPECT/CT or PET/CT scanner

Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Administer a defined dose of the radiolabeled FAP inhibitor via intravenous injection (e.g., through the tail vein).

-

Allow for a period of biodistribution, which can range from minutes to several hours depending on the pharmacokinetic properties of the tracer.

-

Position the anesthetized mouse in the SPECT/CT or PET/CT scanner.

-

Acquire whole-body images at one or more time points post-injection.

-

Reconstruct and analyze the images to visualize tumor uptake of the radiotracer and its distribution in other organs.

-

(Optional) Perform ex vivo biodistribution studies by sacrificing the animal at the end of the imaging session, dissecting organs of interest (tumor, blood, muscle, liver, kidneys, etc.), and measuring the radioactivity in each tissue using a gamma counter.

Caption: General workflow for in vivo tumor imaging using a radiolabeled FAP inhibitor.

Conclusion

This compound is a promising FAP inhibitor with demonstrated utility in preclinical tumor imaging. While specific quantitative data and detailed experimental protocols for this compound are not widely available, this guide provides a comprehensive overview of its mechanism of action, the signaling pathways it influences, and representative experimental procedures for its evaluation. As research in the field of FAP-targeted diagnostics and therapeutics continues to grow, further elucidation of the properties and applications of this compound and similar inhibitors is anticipated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Profile of Fap-IN-2: A Technical Whitepaper

Disclaimer: Detailed preclinical quantitative data for Fap-IN-2 is primarily contained within patent literature (CN112409414A), which is not fully accessible in the public domain. This guide has been constructed using data from published preclinical studies of structurally and functionally analogous 99mTc-labeled isocyanide-containing Fibroblast Activation Protein (FAP) inhibitors, which serve as close surrogates for this compound.

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology. A serine protease, FAP is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers, while its presence in healthy adult tissues is minimal. This differential expression profile makes FAP an excellent candidate for targeted radionuclide imaging and therapy.

This compound is a derivative of a 99mTc-labeled isonitrile-containing FAP inhibitor (FAPI) developed for tumor imaging.[1] Preclinical assessments indicate that this compound exhibits favorable characteristics for a diagnostic imaging agent, including good stability, high accumulation in tumors, and effective retention at the tumor site in murine models.[1] This document provides a technical overview of the preclinical evaluation of this compound and its close analogues.

Core Compound Characteristics

| Characteristic | Description |

| Compound Name | This compound |

| CAS Number | 2471983-20-5 |

| Mechanism of Action | Inhibition of the enzymatic activity of Fibroblast Activation Protein (FAP) |

| Primary Application | Tumor imaging via Single-Photon Emission Computed Tomography (SPECT) |

| Radionuclide | Technetium-99m (99mTc) |

Quantitative Preclinical Data (Surrogate Compounds)

The following data is derived from preclinical studies of 99mTc-labeled isocyanide-containing FAP inhibitors, [99mTc][Tc-(CN-C5-FAPI)6]+ and [99mTc][Tc-(CN-PEG4-FAPI)6]+, which are structurally and functionally similar to this compound.[2]

Table 1: In Vitro FAP Inhibition and Affinity

| Compound | IC50 (nM) | Kd (nM) |

| CN-C5-FAPI | 1.89 ± 0.11 | 1.27 ± 0.13 |

| CN-PEG4-FAPI | 2.54 ± 0.17 | 1.98 ± 0.21 |

Data represents the mean ± standard deviation.[2]

Table 2: In Vivo Biodistribution in U87MG Tumor-Bearing Mice (%ID/g)

| Organ | [99mTc][Tc-(CN-C5-FAPI)6]+ (2h post-injection) | [99mTc][Tc-(CN-PEG4-FAPI)6]+ (2h post-injection) |

| Blood | 0.16 ± 0.03 | 0.12 ± 0.02 |

| Heart | 0.11 ± 0.02 | 0.09 ± 0.01 |

| Liver | 0.35 ± 0.05 | 0.28 ± 0.04 |

| Spleen | 0.07 ± 0.01 | 0.06 ± 0.01 |

| Lung | 0.18 ± 0.03 | 0.15 ± 0.02 |

| Kidney | 1.89 ± 0.25 | 2.35 ± 0.31 |

| Stomach | 0.10 ± 0.02 | 0.08 ± 0.01 |

| Intestine | 0.21 ± 0.04 | 0.17 ± 0.03 |

| Muscle | 0.08 ± 0.01 | 0.06 ± 0.01 |

| Bone | 0.12 ± 0.02 | 0.10 ± 0.01 |

| Tumor | 1.25 ± 0.18 | 1.87 ± 0.24 |

Data represents the mean ± standard deviation of the percentage of injected dose per gram of tissue.[2]

Experimental Protocols

FAP Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for the FAP inhibitors was determined using a fluorometric assay.

-

Reagents: Recombinant human FAP protein, fluorogenic substrate (e.g., Ala-Pro-AFC), assay buffer (e.g., Tris-HCl, pH 7.5), and the test compounds at varying concentrations.

-

Procedure:

-

The FAP enzyme was pre-incubated with the test compounds for a specified time (e.g., 15 minutes) at room temperature in the assay buffer.

-

The fluorogenic substrate was added to initiate the enzymatic reaction.

-

The fluorescence intensity was measured over time using a microplate reader at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 400/505 nm for AFC).

-

The rate of substrate cleavage was calculated from the linear phase of the reaction progress curve.

-

IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Radiolabeling with Technetium-99m

The isocyanide-containing FAP inhibitors were radiolabeled with 99mTc.

-

Reagents: [99mTc]NaTcO4 eluted from a 99Mo/99mTc generator, a source of SnCl2 as a reducing agent, and the isocyanide-containing FAPI ligand.

-

Procedure:

-

A solution of the FAPI ligand was prepared in a suitable solvent (e.g., ethanol/water mixture).

-

The [99mTc]NaTcO4 solution and the SnCl2 solution were added to the ligand solution.

-

The reaction mixture was incubated at room temperature for a specified time (e.g., 20 minutes).

-

The radiochemical purity of the resulting 99mTc-labeled FAPI was determined using radio-HPLC and instant thin-layer chromatography (ITLC).

-

In Vivo Biodistribution Studies

-

Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., U87MG human glioblastoma xenografts).

-

Procedure:

-

A cohort of tumor-bearing mice was injected intravenously with a defined dose of the 99mTc-labeled FAPI.

-

At various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours), cohorts of mice were euthanized.

-

Blood, major organs, and tumors were collected, weighed, and the radioactivity in each sample was measured using a gamma counter.

-

The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each sample, with decay correction to the time of injection.

-

Visualizations

FAP Signaling and Inhibition

References

FAP-IN-2: A Technical Guide for Oncology and Fibrosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on activated fibroblasts, has emerged as a compelling target in the tumor microenvironment and fibrotic tissues. Its limited presence in healthy tissues makes it an attractive candidate for targeted diagnostics and therapeutics. FAP-IN-2, a quinoline-based inhibitor of FAP, and its derivatives are instrumental tools in advancing our understanding and therapeutic targeting of FAP-expressing pathologies. This guide provides a comprehensive overview of this compound and related FAP inhibitors, detailing their mechanism of action, experimental protocols, and key preclinical data in oncology and fibrosis.

Core Concepts: Mechanism of Action and Signaling Pathways

Fibroblast Activation Protein is intrinsically linked to the progression of cancer and fibrosis through its influence on crucial signaling pathways. Overexpression of FAP in cancer-associated fibroblasts (CAFs) has been shown to promote tumor growth, migration, and invasion.[1][2] Key signaling cascades modulated by FAP activity include:

-

PI3K/Akt Pathway: FAP expression can lead to the activation of the PI3K/Akt signaling pathway, a central regulator of cell proliferation, survival, and growth.[1][3][4] Inhibition of FAP can disrupt this signaling, thereby impeding tumor progression.

-

SHH/Gli1 Pathway: The Sonic Hedgehog (SHH)/Gli1 pathway, critical in embryonic development and tumorigenesis, can also be upregulated by FAP expression, further contributing to cancer cell proliferation and motility.[1][3]

-

ERK Signaling Pathway: FAP has been implicated in promoting angiogenesis in colorectal cancer through the activation of the Akt and ERK signaling pathways.[5]

The targeted inhibition of FAP by molecules such as this compound offers a promising strategy to counteract these pro-tumorigenic and pro-fibrotic effects.

Figure 1: FAP-mediated signaling pathways in oncology.

Quantitative Data on FAP Inhibitors

The efficacy of FAP inhibitors is quantified through various preclinical and clinical metrics. Below are tables summarizing key data for this compound and other structurally related quinoline-based FAP inhibitors.

Table 1: In Vitro Inhibitory Activity

| Compound | IC50 (nM) vs. FAP | Assay System | Reference |

| UAMC1110 | 3.2 | Recombinant mouse FAP | [6] |

| FAPI-04 | 6.55 | Human FAP enzymatic assay | [7] |

| FAP-2286 | 2.7 | Recombinant human FAP | [8] |

| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 | Enzymatic assay | [9] |

| Compound 13 (this compound analog) | 4.17 | Human FAP enzymatic assay | [7] |

Table 2: Preclinical Biodistribution of FAP Inhibitors in Tumor-Bearing Mice (%ID/g)

| Tracer | Tumor | Blood (1h) | Liver (1h) | Kidneys (1h) | Tumor (1h) | Reference |

| 68Ga-FAPI-46 | HEK-FAP xenograft | 0.29 ± 0.08 | 0.53 ± 0.12 | 1.87 ± 0.54 | 9.2 ± 1.5 | [10] |

| 68Ga-FAP-2286 | HEK-FAP xenograft | 0.35 ± 0.07 | 0.58 ± 0.11 | 2.15 ± 0.43 | 10.8 ± 1.9 | [10] |

| 99mTc-iFAP | Hep-G2 xenograft | 0.89 ± 0.15 (0.5h) | 1.98 ± 0.32 (0.5h) | 7.46 ± 1.02 (0.5h) | 7.05 ± 1.13 (0.5h) | [11] |

| 177Lu-FAP-2286 | HEK-FAP xenograft | 0.11 ± 0.02 (3h) | 0.25 ± 0.05 (3h) | 2.2 ± 0.4 (3h) | 21.1 ± 3.7 (3h) | [12] |

| 177Lu-OncoFAP | HT-1080.hFAP xenograft | N/A | 0.018 ± 0.010 Gy/MBq | N/A | 0.157 ± 0.047 Gy/MBq | [13] |

Table 3: Tumor-to-Healthy Organ Ratios of FAP Inhibitors in Preclinical Models

| Tracer | Tumor Model | Tumor:Blood (1h) | Tumor:Liver (1h) | Tumor:Kidney (1h) | Reference |

| 68Ga-FAPI-46 | HEK-FAP xenograft | 31.7 | 17.4 | 4.9 | [10] |

| 68Ga-FAP-2286 | HEK-FAP xenograft | 30.9 | 18.6 | 5.0 | [10] |

| 177Lu-FAP8-PEG3-IP-DOTA | 4T1 syngeneic | >5 | >5 | >5 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments involving FAP inhibitors.

In Vitro FAP Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against FAP.

-

Materials: Recombinant human FAP protein, fluorogenic FAP substrate (e.g., Gly-Pro-AMC), test compound (e.g., this compound), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl), 96-well plates.

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions and the FAP substrate.

-

Initiate the reaction by adding the recombinant FAP protein to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Measure the fluorescence intensity using a plate reader (Ex/Em = 380/460 nm for AMC).

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15]

-

Figure 2: Workflow for an in vitro FAP inhibition assay.

In Vivo PET Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for positron emission tomography (PET) imaging to assess the biodistribution of a radiolabeled FAP inhibitor.

-

Animal Model: Establish tumor xenografts by subcutaneously inoculating FAP-expressing cancer cells (e.g., HT-1080-hFAP) into immunodeficient mice (e.g., BALB/c nude).

-

Radiotracer Administration: Once tumors reach a suitable size (e.g., ~200 mm³), intravenously inject the radiolabeled FAP inhibitor (e.g., 68Ga-FAPI-46, ~4-5 MBq) via the tail vein.[4][16]

-

PET/CT Imaging:

-

Anesthetize the mice using isoflurane.

-

Perform dynamic or static PET scans at specified time points post-injection (e.g., 30, 60, 120 minutes).

-

Acquire a CT scan for anatomical co-registration.

-

-

Image Analysis:

-

Reconstruct PET images using appropriate algorithms (e.g., OSEM).

-

Draw regions of interest (ROIs) over the tumor and various organs on the co-registered PET/CT images.

-

Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer accumulation.[4]

-

References

- 1. Fibroblast Activation Protein Activates Macrophages and Promotes Parenchymal Liver Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. FAP Radioligand Linker Optimization Improves Tumor Dose and Tumor-to-Healthy Organ Ratios in 4T1 Syngeneic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mediso - Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [mediso.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor-Targeted Interleukin 2 Boosts the Anticancer Activity of FAP-Directed Radioligand Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 99mTc-Fap-IN-2 for Fibroblast Activation Protein (FAP) Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) within the microenvironment of a majority of epithelial tumors.[1][2] Its limited expression in healthy tissues makes it an exceptional target for diagnostic imaging and therapeutic applications in oncology.[1][3] Fap-IN-2 is an isonitrile-containing inhibitor of FAP that can be labeled with Technetium-99m (99mTc) for single-photon emission computed tomography (SPECT) imaging, offering a widely accessible and cost-effective alternative to PET imaging.[4][5][6] This document provides detailed protocols for the radiolabeling of this compound with 99mTc and its preclinical evaluation.

FAP Signaling and Mechanism of Action

Cancer-associated fibroblasts play a critical role in tumor progression, including tissue remodeling, angiogenesis, and immune suppression.[2] FAP is a key enzyme in this process. 99mTc-Fap-IN-2 is a radiolabeled small molecule inhibitor that binds with high affinity to FAP expressed on the surface of CAFs.[7] This allows for the non-invasive visualization of the tumor microenvironment.

Caption: FAP activation in the tumor microenvironment and targeting by 99mTc-Fap-IN-2.

Experimental Protocols

99mTc-Labeling of this compound

This protocol is based on the labeling of isonitrile-containing FAPI derivatives.[6]

Materials:

-

This compound precursor

-

Sodium pertechnetate ([99mTc]NaTcO4) solution

-

Stannous chloride (SnCl2)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Mannitol

-

Saline (0.9% NaCl)

-

Phosphate buffer (0.4 M, pH 7.4)

-

Hydrochloric acid (1 M)

-

ITLC-SG strips

-

Acetonitrile

-

Water (for HPLC)

-

Trifluoroacetic acid (TFA)

-

C18 Sep-Pak cartridges

Procedure:

-

Preparation of the [99mTc(CO)3(H2O)3]+ precursor (Tricarbonyl Method):

-

To a CRS kit containing sodium boranocarbonate, sodium tartrate, and sodium bicarbonate, add 100–150 MBq of [99mTc]NaTcO4 in 1 mL of 0.9% saline.

-

Heat the mixture at 95°C for 20 minutes.

-

Allow the solution to cool to room temperature. This solution contains the intermediate [99mTc(H2O)3(CO)3]+ complex.[8]

-

-

Labeling Reaction:

-

In a separate vial, mix 5 µL of the this compound precursor (1 mM in water), 30 µL of phosphate buffer (0.4 M; pH 7.4), and 45 µL of hydrochloric acid (1 M) to achieve a pH of 5-6.[8]

-

Add 200 µL of the [99mTc(H2O)3(CO)3]+ solution to this mixture.

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Purification (if necessary):

-

The labeled product can be purified using a C18 Sep-Pak cartridge.

-

Wash the cartridge with water, load the reaction mixture, wash with water again, and elute the final product with an ethanol/saline solution.

-

Quality Control

Radiochemical Purity (RCP) Determination by ITLC:

-

Stationary Phase: ITLC-SG strips.

-

Mobile Phase: Saline (for free pertechnetate) and a mixture of acetone or acetonitrile/water (for colloid impurities).

-

Procedure: Spot the labeled compound onto the ITLC-SG strip and develop the chromatogram.

-

Analysis: The labeled this compound derivative remains at the origin, while free pertechnetate moves with the solvent front in saline. Colloidal impurities remain at the origin in the organic solvent mixture.

-

Calculation: RCP (%) = [Activity of the desired product peak / (Total activity of all peaks)] x 100. A radiochemical purity of >95% is generally required.[4]

Radiochemical Purity Determination by radio-HPLC:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

-

Flow Rate: 1 mL/min.

-

Detection: A UV detector followed by a radioactivity detector.

-

Analysis: The retention time of the 99mTc-Fap-IN-2 peak is compared to the unlabeled this compound standard.

In Vitro Cell Binding Assay

This protocol is adapted from studies on similar 99mTc-labeled FAPI tracers.[8][9]

Cell Lines:

-

FAP-negative cells (e.g., parental HT-1080) as a negative control.

Procedure:

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Wash the cells with binding buffer (e.g., serum-free medium).

-

Add increasing concentrations of 99mTc-Fap-IN-2 to the wells.

-

For blocking experiments, add a 100-fold excess of unlabeled this compound 15 minutes before adding the radiotracer.

-

Incubate at 37°C for 1 hour.

-

Wash the cells three times with cold binding buffer to remove unbound radiotracer.

-

Lyse the cells with NaOH (1 M) and collect the lysate.

-

Measure the radioactivity in the cell lysate using a gamma counter.

-

Determine the protein concentration in each well to normalize the data (cpm/µg protein).

In Vivo Biodistribution Studies

Animal Model:

Procedure:

-

Inject approximately 3.7 MBq of 99mTc-Fap-IN-2 intravenously into the tail vein of the mice.

-

At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize the mice.

-

Dissect major organs and the tumor.

-

Weigh the tissues and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation

Table 1: Radiochemical and In Vitro Data of 99mTc-labeled FAPI Derivatives

| Parameter | 99mTc-iFAP[4] | [99mTc][Tc-(CN-PEG4-FAPI)6]+[6] | [99mTc]Tc-L1[11] |

| Radiochemical Purity | >98% | >95% | >95% |

| Stability in Serum (24h) | >95% | Good | Good |

| logP | - | -2.38 ± 0.07 | - |

| IC50 (nM) | - | Low nanomolar | - |

| Kd (nM) | - | Nanomolar | Nanomolar |

| Cell Line for In Vitro Studies | N30 (FAP positive) | U87MG | U87MG |

Table 2: In Vivo Biodistribution Data of 99mTc-labeled FAPI Derivatives in Tumor-Bearing Mice (%ID/g)

| Organ | 99mTc-iFAP (30 min)[4] | 99mTc-FAPI-34 (various times)[8] | [99mTc]Tc-L1 (various times)[11] |

| Blood | - | - | - |

| Heart | - | - | - |

| Lung | - | - | - |

| Liver | - | - | - |

| Spleen | - | - | - |

| Kidney | - | - | - |

| Muscle | - | - | - |

| Bone | - | - | - |

| Tumor | 7.05 ± 1.13 | ≤5.4 | High uptake |

| Tumor/Muscle Ratio | - | - | High |

| Tumor/Blood Ratio | - | - | High |

Note: Specific values for all parameters and compounds were not consistently available in the public domain and are represented as described in the literature.

Experimental Workflow

Caption: Overall workflow from radiolabeling to in vivo evaluation of 99mTc-Fap-IN-2.

References

- 1. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 4. mdpi.com [mdpi.com]

- 5. 99mTc-labeled FAPI compounds for cancer and inflammation: from radiochemistry to the first clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for FAP-IN-2 Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment of many cancers, as well as in tissues undergoing remodeling, such as in fibrosis and arthritis.[1][2] This restricted expression pattern makes it an attractive target for diagnostic imaging and targeted therapies. FAP inhibitors (FAPIs) are a class of molecules designed to specifically bind to FAP.[1]

FAP-IN-2 is a derivative of a technetium-99m (99mTc)-labeled isonitrile-containing FAP inhibitor, primarily utilized for tumor imaging in preclinical mouse models.[3] Its properties of good stability, high tumor uptake, and retention make it a valuable tool for non-invasive visualization of FAP-expressing tissues.[3] These application notes provide a detailed overview of the administration of FAP inhibitors, with a focus on this compound and other structurally related radiolabeled FAPIs, in mouse models for cancer research.

Mechanism of Action of FAP Inhibitors

FAP inhibitors function by binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity.[1] This inhibition of FAP's enzymatic function can interfere with the remodeling of the extracellular matrix (ECM), which in turn can impact cell migration, proliferation, and tissue repair processes.[1] By preventing FAP from degrading components of the ECM, these inhibitors can modulate the tumor microenvironment.[1] Furthermore, FAP inhibitors may also influence signaling pathways that are dependent on ECM integrity, thereby affecting the behavior of surrounding cells.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various studies involving the administration of radiolabeled FAP inhibitors in mouse models. It is important to note that the molar dose of the administered FAPI can significantly impact imaging and therapeutic outcomes.[4][5]

| FAP Inhibitor/ Radiotracer | Mouse Model | Tumor Type | Dosage | Administration Route | Key Findings |

| 177Lu-OncoFAP | Athymic nude mice | HT-1080.hFAP (human fibrosarcoma) | 5 MBq | Intravenous | Combination with L19-IL2 led to complete tumor remission.[6] |